3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile
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Overview
Description
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile is an organic compound that features a furan ring substituted with a 2,3-dichlorophenyl group and a phenylacrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Substitution with 2,3-Dichlorophenyl Group: The furan ring is then substituted with a 2,3-dichlorophenyl group through a Friedel-Crafts acylation reaction.
Addition of Phenylacrylonitrile Moiety: The final step involves the addition of the phenylacrylonitrile moiety through a Knoevenagel condensation reaction, which typically requires a base catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-N-[{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}(sulfanyl)methyl]prop-2-enimidic acid
- 2-acetyl-5-methylfuran
Uniqueness
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile is unique due to its combination of a furan ring with a 2,3-dichlorophenyl group and a phenylacrylonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
304896-40-0 |
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Molecular Formula |
C19H11Cl2NO |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
(E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C19H11Cl2NO/c20-17-8-4-7-16(19(17)21)18-10-9-15(23-18)11-14(12-22)13-5-2-1-3-6-13/h1-11H/b14-11- |
InChI Key |
OXJUNMCQCLHMFL-KAMYIIQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N |
Origin of Product |
United States |
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